molecular formula C14H16IN3O2S B13981041 8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 571189-20-3

8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B13981041
CAS No.: 571189-20-3
M. Wt: 417.27 g/mol
InChI Key: QAVDRJIMKNLUJO-UHFFFAOYSA-N
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Description

8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of pyrimidine derivatives. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include heating under reflux with sodium methoxide in butanol, which facilitates the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one involves the inhibition of cyclin-dependent kinases (CDKs). These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-8-cyclopentyl-5-methyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one: This compound is similar in structure but contains a bromine atom instead of iodine.

    8-cyclopentyl-6-chloro-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one: This compound has a chlorine atom in place of iodine.

Uniqueness

The presence of the iodine atom in 8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and biological activity .

Properties

CAS No.

571189-20-3

Molecular Formula

C14H16IN3O2S

Molecular Weight

417.27 g/mol

IUPAC Name

8-cyclopentyl-6-iodo-5-methyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C14H16IN3O2S/c1-8-10-7-16-14(21(2)20)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3

InChI Key

QAVDRJIMKNLUJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)I

Origin of Product

United States

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